4-(Thiophen-3-yl)-3-(trifluoromethyl)benzoic acid
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Overview
Description
4-(Thiophen-3-yl)-3-(trifluoromethyl)benzoic acid: is an organic compound that features a benzoic acid core substituted with a thiophene ring at the 4-position and a trifluoromethyl group at the 3-position. This compound is of interest due to its unique structural properties, which combine the aromaticity of the benzoic acid and thiophene rings with the electron-withdrawing effects of the trifluoromethyl group. These characteristics make it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiophen-3-yl)-3-(trifluoromethyl)benzoic acid typically involves the following steps:
Formation of the Benzoic Acid Core: The benzoic acid core can be synthesized through the Friedel-Crafts acylation of benzene with an appropriate acyl chloride, followed by hydrolysis.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Attachment of the Thiophene Ring: The thiophene ring can be attached through a Suzuki-Miyaura coupling reaction between a thiophene boronic acid and a halogenated benzoic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring in 4-(Thiophen-3-yl)-3-(trifluoromethyl)benzoic acid can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: 4-(Thiophen-3-yl)-3-(trifluoromethyl)benzoic acid is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: This compound can be used in the study of biological systems due to its ability to interact with various biomolecules. It can serve as a probe to investigate enzyme activities or receptor binding.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and polymers, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-(Thiophen-3-yl)-3-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The thiophene ring can participate in π-π stacking interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
4-(Thiophen-2-yl)benzoic acid: Similar structure but lacks the trifluoromethyl group.
3-(Trifluoromethyl)benzoic acid: Lacks the thiophene ring.
4-(Thiophen-3-yl)benzoic acid: Similar structure but lacks the trifluoromethyl group.
Uniqueness: 4-(Thiophen-3-yl)-3-(trifluoromethyl)benzoic acid is unique due to the presence of both the thiophene ring and the trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-thiophen-3-yl-3-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O2S/c13-12(14,15)10-5-7(11(16)17)1-2-9(10)8-3-4-18-6-8/h1-6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMVEZZYOACBRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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